Clinopodiside A

Overview

Description

Clinopodiside A is a triterpenoid saponin compound isolated from the aerial parts of Clinopodium chinense (Benth.) O. Kuntze. This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, immunosuppressive, anti-hyperglycemic, anti-tumor, cardioprotective, and anti-radiation properties . This compound has shown promising potential in the treatment of various diseases, particularly cancer .

Mechanism of Action

Clinopodiside A is a triterpenoid saponin isolated from the traditional Chinese medicinal herb, Clinopodium polycephalum . It has been studied for its potential antitumor effects .

Target of Action

this compound primarily targets the signaling molecules BLK and RasGRP2 . These molecules play a crucial role in the process of autophagy, a cellular mechanism involved in the degradation and recycling of cellular components .

Mode of Action

this compound interacts with its targets, BLK and RasGRP2, to induce autophagy in cancer cells . This interaction leads to the inhibition of the growth of cancer cells in a concentration- and dose-dependent manner .

Biochemical Pathways

The compound affects the autophagy pathway, which is mediated by the signaling of BLK and RasGRP2 . Autophagy is a cellular process that breaks down and recycles cellular components, and its dysregulation is often associated with cancer .

Pharmacokinetics

Its antitumor effects have been observed both in vitro and in vivo, suggesting that it has bioavailability sufficient for therapeutic effects .

Result of Action

this compound’s action results in the inhibition of the growth of bladder cancer cells via autophagy . It has been observed to have a synergistic effect with cisplatin, a chemotherapy drug, leading to increases in autophagy and autophagy-promoted apoptosis .

Biochemical Analysis

Biochemical Properties

It is known to interact with various biomolecules, potentially influencing their function

Cellular Effects

Clinopodiside A has been found to have significant effects on bladder cancer cells. It inhibits the growth of these cells in vitro and in vivo in a concentration- and dose-dependent manner . This compound induces autophagy in these cells, mediated by the signaling of BLK and RasGRP2 .

Molecular Mechanism

This compound’s mechanism of action is thought to involve the induction of autophagy via the signaling of BLK and RasGRP2 . This leads to increased cell death, thereby inhibiting the growth of cancer cells .

Temporal Effects in Laboratory Settings

It has been observed to inhibit the growth of bladder cancer cells in a concentration- and dose-dependent manner .

Dosage Effects in Animal Models

In animal models, this compound has been shown to inhibit the growth of bladder cancer cells in a dose-dependent manner

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Clinopodiside A involves the extraction of triterpenoid saponins from the aerial parts of Clinopodium chinense. The extraction process typically includes the following steps:

Extraction: The plant material is dried and powdered, followed by extraction using solvents such as methanol or ethanol.

Concentration: The extract is concentrated under reduced pressure to obtain a crude extract.

Purification: The crude extract is subjected to chromatographic techniques, such as column chromatography, to isolate this compound.

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. Advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to ensure the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions: Clinopodiside A undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives with altered biological activities.

Reduction: Reduction reactions can modify the functional groups in this compound, leading to the formation of new compounds.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, enhancing its biological properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with enhanced or modified biological activities .

Scientific Research Applications

Clinopodiside A has a wide range of scientific research applications, including:

Chemistry: Used as a reference compound in the study of triterpenoid saponins and their derivatives.

Biology: Investigated for its role in cellular processes such as autophagy and apoptosis.

Medicine: Explored for its potential as an anti-cancer agent, particularly in the treatment of bladder cancer.

Comparison with Similar Compounds

Clinopodiside A is unique among triterpenoid saponins due to its specific biological activities and molecular targets. Similar compounds include:

Clinopoursaponins A–D: Ursane-type triterpenoid saponins with similar biological activities.

Clinopodiside VII–XII: Oleanane-type triterpenoid saponins with comparable properties.

This compound stands out due to its potent anti-cancer effects and its

Properties

IUPAC Name |

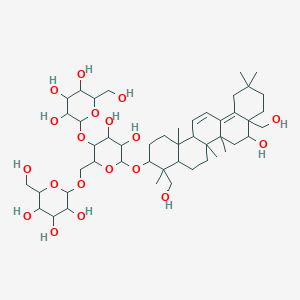

2-[[4,5-dihydroxy-6-[[8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H78O19/c1-43(2)13-14-48(21-52)23(15-43)22-7-8-28-44(3)11-10-30(45(4,20-51)27(44)9-12-46(28,5)47(22,6)16-29(48)53)66-41-38(61)35(58)39(67-42-37(60)34(57)32(55)25(18-50)64-42)26(65-41)19-62-40-36(59)33(56)31(54)24(17-49)63-40/h7-8,24-42,49-61H,9-21H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCWTUTJLXXOQPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(C(CC3(C(=C2C1)C=CC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)C)C)C)O)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H78O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30931651 | |

| Record name | 16,23,28-Trihydroxyoleana-11,13(18)-dien-3-yl hexopyranosyl-(1->4)-[hexopyranosyl-(1->6)]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30931651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

959.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142809-89-0 | |

| Record name | Clinopodiside A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142809890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16,23,28-Trihydroxyoleana-11,13(18)-dien-3-yl hexopyranosyl-(1->4)-[hexopyranosyl-(1->6)]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30931651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the mechanism of action of Clinopodiside A in bladder cancer cells?

A1: this compound demonstrates anti-cancer activity in T24 bladder cancer cells by inducing autophagy. [] This autophagy is mediated by the signaling pathways of two molecules, BLK and RasGRP2, acting independently. [] Inhibiting autophagy either chemically with 3-methyladenine or by targeting BLK and RasGRP2 signaling significantly reduces the cytotoxic effects of this compound. [] Interestingly, this compound acts synergistically with cisplatin, enhancing both cisplatin-induced autophagy and apoptosis in these cells. []

Q2: What is the structural characterization of this compound?

A2: this compound is a triterpenoid saponin. Its structure was elucidated using spectroscopic analysis, including X-ray diffraction, and determined to be 3-O-β-D-glucopyranosyl (1→6)-[β-D-glucopyranosyl (1→4)]-β-D-glucopyranosyl-olean-11, 13 (18)-diene-3β, 16β, 23, 28-tetrol. []

Q3: Are there efficient methods to isolate and purify this compound from natural sources?

A3: Yes, high-speed countercurrent chromatography (HSCCC) has been successfully employed for the isolation and purification of this compound from Clinopodium chinensis. [] This method utilizes a two-step separation process with different solvent systems to achieve high purity levels exceeding 98%. []

Q4: What are other naturally occurring saponins found in Clinopodium chinensis along with this compound?

A4: Clinopodium chinensis contains various triterpenoid saponins. Besides this compound, researchers have identified other unique saponins like Clinopodiside B, C, D, E, F, and G, each with its distinct structural features. [, , ] Additionally, known saikosaponins such as buddlejasaponins IV, IVa, and IVb have also been isolated from this plant. []

Q5: What is the significance of the synergistic effect observed between this compound and cisplatin?

A6: The synergistic interaction between this compound and cisplatin is particularly noteworthy. [] This synergy, stemming from the enhancement of both autophagy and apoptosis, could potentially translate to improved therapeutic outcomes. It suggests the possibility of utilizing this compound in combination therapies with existing chemotherapeutic agents like cisplatin, potentially leading to increased efficacy and reduced dosages, thus minimizing side effects. []

Q6: Are there any established methods for determining the total saponin content in Clinopodium species?

A7: Yes, spectrophotometry, coupled with ultrasonic extraction, offers a reliable and accurate method for quantifying total saponins in Clinopodium herb from various sources. [] This approach proves valuable for quality control during the preparation and standardization of herbal materials containing this compound. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3AR,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B124026.png)